molecular formula C9H8Cl2O4 B1259182 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid CAS No. 4101-80-8

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid

Cat. No.: B1259182
CAS No.: 4101-80-8
M. Wt: 251.06 g/mol
InChI Key: OWBYFBKXWVZEQW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of DCIE is the bacterial ribosome . The compound belongs to the orthosomycin class of natural products, which includes everninomicins and avilamycins . These compounds inhibit protein translation by binding to a unique site on the bacterial ribosome .

Mode of Action

DCIE interacts with the 50S subunit of the bacterial ribosome . Ribosomal bound structures reveal a network of interactions between the 50S subunit and DCIE . The exact relationship of these interactions to their antimicrobial activity remains undetermined .

Biochemical Pathways

The biosynthesis of DCIE involves several key enzymes. The orsellinate synthase EvdD3 and a flavin-dependent halogenase EvdD2 are involved in the biosynthesis of DCIE . A key acyltransferase, EvdD1, is responsible for transferring orsellinate from the acyl carrier protein domain of EvdD3 to a heptasaccharide orthosomycin biosynthetic intermediate . EvdD1 is also capable of transferring unnatural aryl groups to the everninomicin scaffold .

Pharmacokinetics

It is known that glycan moieties, such as those found in dcie, can influence essential aspects of the biology of small molecules, such as mode of action, target recognition, pharmacokinetics, and stability .

Result of Action

The result of DCIE’s action is the inhibition of protein translation in bacteria, leading to potent antimicrobial activities . The impact of diverse aryl functional group substitution on both ribosome inhibition and antibacterial activities demonstrates the importance of the DCIE moiety in the pharmacology of orthosomycins .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxyl radicals, leading to its rapid degradation in the presence of these radicals . Additionally, the compound’s phenolic acid nature allows it to participate in redox reactions, potentially influencing the activity of enzymes involved in oxidative stress responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation and apoptosis. Moreover, its impact on gene expression can result in changes in the production of various proteins, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with hydroxyl radicals can result in the formation of reactive intermediates, which can further interact with cellular components, causing oxidative damage . Additionally, the compound’s ability to participate in redox reactions can lead to changes in gene expression, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that the compound is relatively stable under neutral conditions but can degrade rapidly under acidic or basic conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, including oxidative stress and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s participation in redox reactions can influence metabolic flux and alter metabolite levels within cells . Additionally, its interaction with hydroxyl radicals can lead to the formation of reactive intermediates, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can be influenced by its interactions with these transporters and proteins . Additionally, its distribution within tissues can be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with cellular proteins can lead to its accumulation in the cytoplasm or nucleus, where it can exert its effects on cellular processes . Additionally, the compound’s localization within organelles such as mitochondria can influence its role in cellular metabolism and energy production .

Preparation Methods

The synthesis of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methoxy-6-methylbenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBYFBKXWVZEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215995
Record name 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4101-80-8
Record name 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4101-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 130 °C
Record name 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033822
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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